

Application Notes and Protocols for the NMR Spectral Analysis of Ethyl Undecanoate

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl undecanoate (C₁₃H₂₆O₂), the ethyl ester of undecanoic acid, is a fatty acid ester with applications in the flavor and fragrance industry and as a biochemical intermediate. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such compounds. This document provides detailed ¹H and ¹³C NMR spectral data for **ethyl undecanoate**, along with comprehensive experimental protocols for data acquisition.

¹H and ¹³C NMR Spectral Data

The structural assignment of proton and carbon signals is crucial for the unambiguous identification and characterization of **ethyl undecanoate**. The following tables summarize the quantitative ¹H and ¹³C NMR spectral data, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectral Data Summary



Signal Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
CH₃ (undecanoate chain)	~0.88	Triplet	~6.7	3H
O-CH₂-CH₃ (ethyl group)	~1.25	Triplet	~7.1	3H
-(CH ₂) ₇ - (undecanoate chain)	~1.27	Multiplet	-	14H
CH ₂ -CH ₂ -COO (undecanoate chain)	~1.63	Quintet	~7.5	2H
CH ₂ -COO (undecanoate chain)	~2.28	Triplet	~7.5	2H
O-CH ₂ (ethyl group)	~4.12	Quartet	~7.1	2H

¹³C NMR Spectral Data Summary

Signal Assignment	Chemical Shift (δ) ppm	
CH₃ (undecanoate chain)	~14.1	
O-CH ₂ -CH ₃ (ethyl group)	~14.3	
-(CH ₂)n- (undecanoate chain)	~22.7, ~25.1, ~29.2, ~29.3, ~29.4, ~29.5, ~31.9	
CH2-COO (undecanoate chain)	~34.4	
O-CH ₂ (ethyl group)	~60.1	
C=O (ester carbonyl)	~173.9	



Experimental Protocols

The following protocols provide a standardized methodology for the preparation and NMR analysis of **ethyl undecanoate**.

Sample Preparation Protocol

- Sample Weighing: Accurately weigh 5-25 mg of pure **ethyl undecanoate** for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis, into a clean, dry vial.[1]
- Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing
 0.03-0.05% (v/v) tetramethylsilane (TMS) as an internal standard to the vial.[2]
- Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.
- Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.[1][3][4]
- Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition Protocol

Instrumentation: A standard high-resolution NMR spectrometer (e.g., 300 MHz or higher) is suitable for this analysis.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 8-16 scans are typically sufficient.
- Relaxation Delay (d1): 1-2 seconds. For quantitative analysis, a longer delay of at least 5 times the longest T₁ may be necessary.
- Acquisition Time: 2-4 seconds.
- Spectral Width: A spectral width of 10-12 ppm is appropriate.
- Temperature: 298 K (25 °C).



¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more scans may be required to achieve an adequate signal-tonoise ratio.
- Relaxation Delay (d1): 2 seconds.
- · Acquisition Time: 1-2 seconds.
- Spectral Width: A spectral width of 200-220 ppm is standard.
- Temperature: 298 K (25 °C).

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum manually or automatically.
- Perform baseline correction to ensure accurate integration.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- Pick and label the peaks in both ¹H and ¹³C spectra.

Visualizations

Experimental Workflow for NMR Analysis of Ethyl Undecanoate

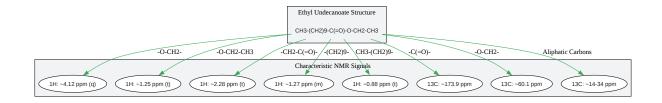




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Caption: Workflow for the NMR analysis of ethyl undecanoate.

Logical Relationship of Ethyl Undecanoate Structure to NMR Signals



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Caption: Correlation of ethyl undecanoate structure to its key NMR signals.

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References

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